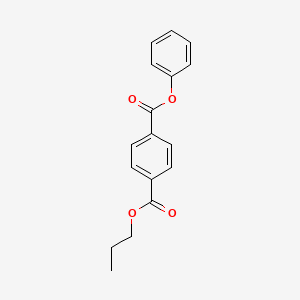![molecular formula C14H18O B14491865 6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one CAS No. 63903-10-6](/img/structure/B14491865.png)
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro[4.5]deca-6,9-dien-8-one core with a methyl and a prop-1-en-2-yl substituent. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. This reaction is catalyzed by palladium and can be performed at room temperature, generating carbon dioxide as the sole by-product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are likely to be applied in scaling up the synthesis for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its potential antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
Uniqueness
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one is unique due to its specific arrangement of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
63903-10-6 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
10-methyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C14H18O/c1-10(2)12-4-6-14(9-12)7-5-13(15)8-11(14)3/h5,7-8,12H,1,4,6,9H2,2-3H3 |
Clave InChI |
WARYNZAAYWNCLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=CC12CCC(C2)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
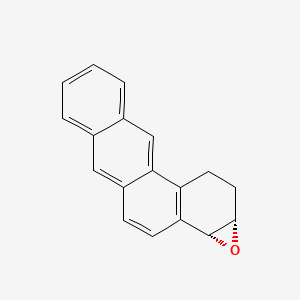
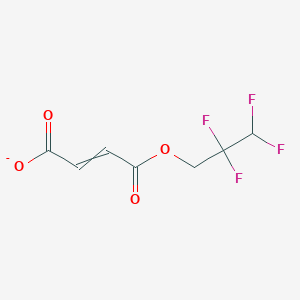
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
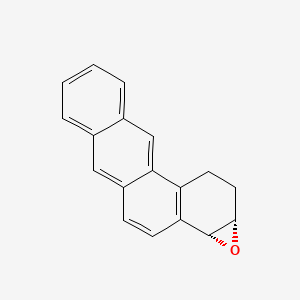


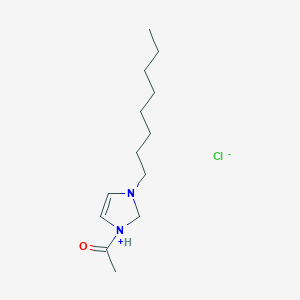
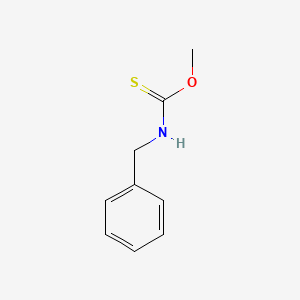
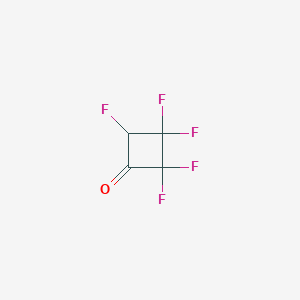
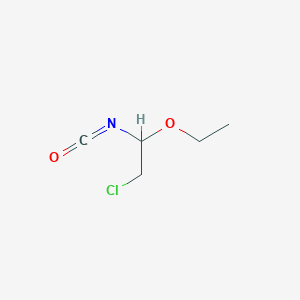
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
